molecular formula C15H11BrN2O B8198718 (3aS,8aR)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

(3aS,8aR)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

Cat. No.: B8198718
M. Wt: 315.16 g/mol
InChI Key: FSQRABKCFHVOFA-KGLIPLIRSA-N
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Description

(3aS,8aR)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a chiral oxazoline ligand with the molecular formula C15H11BrN2O and a molecular weight of 315.16 g/mol (CAS: 2757083-33-1) . Its structure features a fused indenoxazole core with a 5-bromopyridinyl substituent at the 2-position, adopting the (3aS,8aR) stereochemistry. This compound is primarily employed in asymmetric catalysis, where its bromine atom enhances electron-withdrawing properties and stabilizes metal-ligand coordination complexes. Key applications include enantioselective fluorination and C–H functionalization reactions .

Properties

IUPAC Name

(3aR,8bS)-2-(5-bromopyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-10-5-6-12(17-8-10)15-18-14-11-4-2-1-3-9(11)7-13(14)19-15/h1-6,8,13-14H,7H2/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQRABKCFHVOFA-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=NC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,8aR)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves multi-step organic synthesis. One common approach is the copper-catalyzed intramolecular formal one-carbon insertion into esters through cascade diyne cyclization/[1,2]-acyl shift pathway . This method enables the atom-economical synthesis of complex molecules under mild reaction conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3aS,8aR)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(3aS,8aR)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism by which (3aS,8aR)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole exerts its effects involves interactions with molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

The pyridine moiety’s substitution pattern significantly influences catalytic performance and synthetic accessibility. Below is a comparative analysis:

Table 1: Substituent Effects on Pyridine-Modified Indenoxazole Ligands
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 5-Bromopyridin-2-yl C15H11BrN2O 315.16 High enantioselectivity in fluorination; stable coordination with Cu(I)
(3aS,8aR)-2-(Naphthalen-1-yl) analog Naphthalen-1-yl C19H14N2O 286.33 12% yield; >20:1 d.r., 67% e.e. in β-amino alcohol synthesis
(3aS,8aR)-2-(6-Benzhydrylpyridin-2-yl) 6-Benzhydrylpyridin-2-yl C28H22N2O 402.49 Increased steric bulk; boiling point 572.6°C; used in sterically demanding reactions
(3aS,8aR)-2-(5-Trifluoromethylpyridin-2-yl) 5-CF3-pyridin-2-yl C16H11F3N2O 304.27 Enhanced electron-withdrawing effects; improved solubility in polar solvents
(3aS,8aR)-2-(6-Methylpyridin-2-yl) 6-Methylpyridin-2-yl C16H14N2O 250.30 Electron-donating methyl group; used in asymmetric alkylation
Key Observations:
  • Steric Influence : The benzhydryl-substituted analog exhibits significantly higher steric bulk (MW = 402.49), which may hinder substrate access in catalytic cycles but improve enantioselectivity in specific reactions .
  • Synthetic Yields : Substituents like trifluoromethyl or methyl groups are synthetically accessible (yields >95%), whereas naphthyl derivatives face challenges (e.g., 12% yield) due to steric hindrance during coupling steps .

Core Structural Modifications

Modifications to the indenoxazole core or linker groups alter ligand rigidity and metal-binding capacity:

Table 2: Core and Linker Modifications in Indenoxazole Ligands
Compound Name Core/Linker Modification Molecular Formula Key Catalytic Performance Reference
Target Compound Standard indenoxazole core C15H11BrN2O 63% yield, 50% e.e. in Darzens reaction (with MgBr2)
(3aS,3a'S,8aR,8a'R)-L7 1,3-Bis(4-bromophenyl)propane linker C35H24Br2N2O2 High thermal stability; used in Pd-catalyzed cross-couplings
(3aS,3a'S,8aR,8a'R)-L9 1,3-Bis(3,5-dimethoxyphenyl) linker C37H34N2O6 99% yield; IR ν = 2951 cm⁻¹ (C–H stretch); improved solubility
(-)-2,2'-Methylenebis[(3aS,8aR)-indenoxazole] Bis-indenoxazole with methylene bridge C23H18N2O2 63% yield in asymmetric Darzens reaction; moderate enantioselectivity
Key Observations:
  • Linker Flexibility : Rigid linkers (e.g., bis-phenylpropane in L7) enhance stereochemical control, while methoxy groups (L9) improve solubility without compromising yield .
  • Bridged Systems: Methylenebis-indenoxazole ligands simplify synthesis but show lower enantioselectivity (50% e.e.) compared to the bromopyridinyl target compound .

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